Bis(4-octylphenyl)amine

Catalog No.
S589264
CAS No.
101-67-7
M.F
C28H43N
M. Wt
393.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-octylphenyl)amine

CAS Number

101-67-7

Product Name

Bis(4-octylphenyl)amine

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3

InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC

The exact mass of the compound 4,4'-Dioctyldiphenylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in benzene, gasoline, acetone, ethylene dichloride; insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79268. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-octylphenyl)amine (CAS 101-67-7) is a highly lipophilic, solid-state alkylated diphenylamine antioxidant widely procured for the high-temperature stabilization of synthetic rubbers, plastics, and industrial adhesives. Featuring a high molecular weight of 393.6 g/mol and an extreme non-polar character (XLogP3 = 11.6), this compound provides exceptional radical scavenging capabilities without the volatility issues associated with lighter amines[1]. It is specifically prioritized in industrial material selection for its ability to melt seamlessly during compounding shear (melting point 85–97 °C) and its resistance to thermal decomposition at continuous processing temperatures exceeding 300 °C[2].

Generic substitution with unsubstituted diphenylamine (DPA) or lower-molecular-weight antioxidants routinely fails in high-stress industrial applications due to severe volatilization and matrix incompatibility. During high-temperature vulcanization or hot-melt adhesive processing, lighter amines vaporize, leaving the final polymer unprotected and fouling exhaust systems[1]. Furthermore, in cured rubber products such as neoprene, generic DPA lacks sufficient lipophilicity, leading to 'blooming'—a critical failure where the antioxidant migrates to the surface, destroying adhesion properties and surface aesthetics. Conversely, substituting with liquid mixed-alkyl DPA formulations disrupts dry-powder masterbatch workflows, complicating precise solid dosing and requiring costly liquid-injection equipment.

Thermal Stability and Processing Retention

In high-temperature manufacturing, antioxidant retention is critical. Bis(4-octylphenyl)amine exhibits a boiling point of approximately 508 °C and resists decomposition above 300 °C. In contrast, unsubstituted diphenylamine boils at roughly 302 °C, leading to significant evaporative loss during standard 150–250 °C polymer processing[1].

Evidence DimensionBoiling point and thermal decomposition threshold
Target Compound DataBoiling point ~508 °C; Decomposition >300 °C
Comparator Or BaselineUnsubstituted Diphenylamine (Boiling point ~302 °C)
Quantified Difference>200 °C higher boiling threshold
ConditionsHigh-temperature polymer extrusion and hot-melt adhesive formulation

Ensures the antioxidant remains entirely within the material matrix during extreme-heat manufacturing, preventing off-gassing and guaranteeing long-term product protection.

Matrix Compatibility and Anti-Blooming Performance

Surface migration (blooming) compromises the structural and aesthetic integrity of rubber. Bis(4-octylphenyl)amine possesses an extreme lipophilicity (XLogP3 = 11.6), whereas standard diphenylamine has an XLogP3 of only 3.5. This massive difference in non-polar character ensures complete, stable integration into hydrophobic matrices like neoprene without exudation.

Evidence DimensionLipophilicity (XLogP3) and matrix solubility
Target Compound DataXLogP3 = 11.6 (Completely insoluble in water)
Comparator Or BaselineUnsubstituted Diphenylamine (XLogP3 = 3.5)
Quantified Difference>8 log units higher lipophilicity
ConditionsLong-term storage and dynamic flexing of synthetic rubber (e.g., neoprene)

The extreme lipophilicity locks the molecule within the non-polar rubber matrix, completely preventing surface blooming and preserving downstream adhesion.

Solid-State Compounding Processability

Material handling dictates production efficiency. Bis(4-octylphenyl)amine is a free-flowing solid powder with a discrete melting point of 85–97 °C[1]. In contrast, many mixed alkylated diphenylamines (e.g., octylated/butylated mixtures) are viscous liquids at room temperature, which cannot be used in standard dry-powder blending workflows without specialized equipment.

Evidence DimensionPhysical state and melting point at standard conditions
Target Compound DataSolid powder/granule (Melting point 85–97 °C)
Comparator Or BaselineMixed alkylated diphenylamines (Liquid at 25 °C)
Quantified DifferenceSolid vs. liquid state at ambient handling temperatures
ConditionsDry powder masterbatch blending and solid rubber compounding

Allows manufacturers to utilize standard dry-blend hoppers and achieve precise gravimetric dosing without investing in specialized liquid-injection equipment.

High-Temperature Synthetic Rubber Compounding

Ideal for neoprene and nitrile rubber manufacturing where processing temperatures exceed the volatility limits of standard antioxidants, and surface blooming must be strictly prevented to ensure proper downstream adhesion.

Hot-Melt Adhesive Formulation

Critical for polyamide-based hot-melt adhesives (e.g., Technomelt systems) that require prolonged holding in the melt state (>200 °C) without the antioxidant degrading, vaporizing, or fouling the application nozzles[1].

Dry-Blend Polymer Masterbatching

The preferred choice for plastics manufacturing facilities that rely on dry powder blending, as its 85–97 °C melting point ensures it remains a free-flowing solid in the hopper but melts perfectly during extrusion shear for uniform dispersion[2].

Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992)
Dry Powder
Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]

Color/Form

LIGHT TAN POWDER

XLogP3

11.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

393.339550376 Da

Monoisotopic Mass

393.339550376 Da

Flash Point

415 °F (NTP, 1992)
213 °C

Heavy Atom Count

29

Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.99

Melting Point

205 to 207 °F (NTP, 1992)
80-90 °C

UNII

28396EFO9I

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 24 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 87 of 111 companies with hazard statement code(s):;
H411 (97.7%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

101-67-7
26603-23-6

Wikipedia

4,4'-dioctyldiphenylamine

Methods of Manufacturing

SELF-CONDENSATION OF P-OCTYLANILINE IN THE PRESENCE OF MINERAL ACIDS, EG, HYDROCHLORIC ACID

General Manufacturing Information

Rubber Product Manufacturing
Benzenamine, 4-octyl-N-(4-octylphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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